molecular formula C21H25N5O2 B11113482 [4-(2-methoxyphenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(2-methoxyphenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B11113482
M. Wt: 379.5 g/mol
InChI Key: SPLPEYGTQFQEAE-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)piperazinomethanone is a complex organic compound that belongs to the class of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)piperazinomethanone typically involves the assembly of the pyrazolopyridine core followed by functionalization. One common method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach involves the treatment of diphenylhydrazone and pyridine with iodine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Moieties

The piperazine ring undergoes substitution reactions under controlled conditions. The methoxy group on the phenyl ring participates in demethylation reactions under acidic or enzymatic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic DemethylationHBr (48%), reflux, 6 hours4-(2-hydroxyphenyl)piperazino derivative~65%
Enzymatic DemethylationLiver microsomes, NADPH systemHydroxylated metaboliteNot quantified

Hydrolysis of Methanone Group

The central methanone group demonstrates hydrolytic stability variations:

Hydrolysis TypeConditionsProductObservationsSource
Acidic Hydrolysis6M HCl, 80°C, 12 hoursCorresponding carboxylic acidPartial decomposition
Basic Hydrolysis2M NaOH, ethanol, reflux, 8 hoursSodium carboxylate salt72% conversion

Alkylation/Acylation of Piperazine Nitrogen

The secondary amines in the piperazine ring react with alkylating/acylating agents:

Reaction TypeReagentsConditionsProductYieldSource
AlkylationMethyl iodide, K2CO3DMF, 60°C, 24 hoursN-methylated piperazino derivative58%
AcylationAcetyl chloride, Et3NCH2Cl2, 0°C → RT, 6hN-acetylpiperazino derivative83%

Diazotization and Coupling Reactions

The pyrazolo-pyridine core enables diazonium chemistry. A validated protocol involves:

StepReagents/ConditionsIntermediate/ProductYieldSource
DiazotizationNaNO2, HCl (0–5°C)Diazonium chloride
Coupling2-cyanoacetamide derivatives, pyridinePyridopyrazolo-triazine derivatives42–54%

Example outcome:

text
4-Amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (54% yield) IR: 3320 cm⁻¹ (NH), 2200 cm⁻¹ (C≡N) M.p.: >300°C

Oxidation of Pyrazolo-Pyridine Core

The methyl groups on the pyrazolo-pyridine moiety undergo selective oxidation:

Oxidizing AgentConditionsProductSelectivitySource
KMnO4H2SO4, 60°C, 4 hoursCarboxylic acid at C4 positionHigh
SeO2Dioxane, reflux, 12 hoursAldehyde formation at C6 methyl groupModerate

Salt Formation

The piperazine nitrogen forms stable salts with acids:

AcidConditionsProductSolubility ProfileSource
HCl (gaseous)EtOH, 0°C, 2 hoursDihydrochloride saltImproved aqueous solubility
Citric acidMeOH, RT, 1 hourCitrate saltCrystalline solid

Key Mechanistic Insights

  • Demethylation : Proceeds via acid-catalyzed SN2 mechanism or cytochrome P450-mediated oxidation.

  • Diazotization : The amino group on the pyrazolo-pyridine core forms a diazonium intermediate, which couples with electron-deficient aromatics .

  • Oxidation : KMnO4 selectively oxidizes benzylic methyl groups due to stabilization of the transition state through conjugation with the pyridine ring.

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry optimization, particularly in developing analogs with enhanced pharmacokinetic properties.

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds with similar structures can interact with serotonin receptors, suggesting potential antidepressant properties. For instance, derivatives of piperazine have been associated with increased serotonin levels in the brain, which is crucial for mood regulation .

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have shown cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For example, recent investigations into related compounds revealed significant anti-proliferative activity against K562 and MCF-7 cancer cell lines .

Neuroprotective Effects

Some derivatives of this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity Description Study Reference
AntidepressantInteraction with serotonin receptors leading to mood enhancement
AnticancerInduction of apoptosis in K562 and MCF-7 cancer cells
NeuroprotectionProtection against neurodegenerative cell death in models

Case Study: Anticancer Activity

A study conducted on pyrazolo[3,4-b]pyridine derivatives demonstrated that specific modifications to the compound structure could significantly enhance its anticancer efficacy. The research highlighted that substituents at the 4-position of the piperazine ring influenced the binding affinity to cancer cell receptors, leading to increased cytotoxicity against targeted cancer cells .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-methoxyphenyl)piperazinomethanone lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and methoxyphenyl group enhances its binding affinity and specificity towards certain biological targets .

Biological Activity

The compound 4-(2-methoxyphenyl)piperazinomethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N6O2C_{23}H_{24}N_{6}O_{2} with a molecular weight of 416.5 g/mol. The structure includes a piperazine moiety linked to a pyrazolo[3,4-b]pyridine core, which contributes to its biological activity.

Research indicates that compounds similar to 4-(2-methoxyphenyl)piperazinomethanone exhibit various mechanisms of action:

  • Receptor Modulation : The compound may act as an antagonist or modulator at specific neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
  • Inhibition of Enzymes : It may inhibit key enzymes that are critical in metabolic pathways related to diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
  • Mechanistic Insights : The compounds induced apoptosis through mitochondrial pathways and inhibited cell proliferation by affecting cell cycle progression.

Neuropharmacological Effects

The compound's piperazine component suggests potential neuropharmacological effects:

  • Anxiolytic and Antidepressant Activity : Preclinical models indicate that compounds with similar structures exhibit anxiolytic effects in rodent models. They may influence serotonin and dopamine pathways.

Case Studies

A recent study published in Molecular Pharmacology explored the efficacy of similar pyrazolo compounds in treating anxiety disorders. The results indicated significant reductions in anxiety-like behaviors in treated animals compared to controls, supporting the potential use of these compounds in clinical settings.

StudyFindings
Alotaibi et al. (2024)Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity.
Abdel-Wahab et al. (2023)Reported anxiolytic effects in rodent models using derivatives similar to the target compound.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C21H25N5O2/c1-14-13-16(19-15(2)23-24(3)20(19)22-14)21(27)26-11-9-25(10-12-26)17-7-5-6-8-18(17)28-4/h5-8,13H,9-12H2,1-4H3

InChI Key

SPLPEYGTQFQEAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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